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Compound of Interest

Ethenebis(triphenylphosphine)nick
Compound Name: |
e

Cat. No. 812880120

An in-depth analysis of the crystal structure, bonding, and synthesis of the organometallic
complex Bis(triphenylphosphine)ethylene nickel(0), [Ni(PPhs)2(C2Ha4)], a key species in nickel-
catalyzed reactions. This guide provides researchers, scientists, and drug development
professionals with a comprehensive overview of the structural and synthetic aspects of this
foundational nickel(0) olefin complex.

Crystal Structure and Molecular Geometry

The definitive crystal structure of [Ni(PPhs)2(C2H4)] was determined by single-crystal X-ray
diffraction. The complex crystallizes in the monoclinic space group P2i/a. The nickel atom is
coordinated to two phosphorus atoms from the triphenylphosphine ligands and the two carbon
atoms of the ethylene ligand in a trigonal planar geometry.

Crystallographic Data

The unit cell parameters and other crystallographic data are summarized in the table below.
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Parameter Value
Formula C3sH34NiP2
Formula Weight 611.3 g/mol
Crystal System Monoclinic
Space Group P2i1/a

a 16.29(3) A
b 10.74(2) A
C 17.68(3) A
B 100.0(2)°
Volume 3045 As

z 4

Density (calculated) 1.33 g/cm3

Selected Bond Lengths and Angles

The key bond distances and angles reveal the coordination environment around the nickel

center and the nature of the metal-ligand interactions.

Bond Distance (A)

Ni-P(1) 2.199(2)

Ni-P(2) 2.185(2)

Ni-C(1) 1.98(1)

Ni-C(2) 1.98(1)

C(1)-C(2) 1.41(2)
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Angle Degree (°)
P(1)-Ni-P(2) 114.5(1)
C(1)-Ni-C(2) 42.1(4)

Experimental Protocols
Synthesis of Bis(triphenylphosphine)ethylene nickel(0)

A general and effective method for the synthesis of [Ni(PPhs)2(C2Ha4)] involves the reduction of
a nickel(Il) precursor in the presence of the ligands. A typical procedure is as follows:

Preparation of the Nickel Precursor: Anhydrous nickel(ll) acetylacetonate, [Ni(acac):], serves
as a common starting material.

e Ligand Addition: Triphenylphosphine (PPhs) is added to a suspension of [Ni(acac)z] in an
anhydrous, deoxygenated solvent such as diethyl ether or tetrahydrofuran (THF) under an
inert atmosphere (e.g., argon or nitrogen).

e Reduction: A reducing agent, typically a trialkylaluminum compound like triethylaluminum
(AlEts), is added dropwise to the stirred mixture at a low temperature (e.g., 0 °C). The
reaction mixture typically changes color, indicating the formation of the nickel(0) species.

o Ethylene Introduction: Ethylene gas is then bubbled through the solution. The ethylene ligand
displaces other weakly coordinated ligands, leading to the formation of the desired
[Ni(PPhs)2(C2H4)] complex.

 [solation and Purification: The product is isolated by filtration and can be purified by
recrystallization from a suitable solvent system, such as a toluene/hexane mixture, at low
temperature. The resulting product is typically a yellow, air-sensitive solid.

X-ray Crystallography

The determination of the crystal structure of [Ni(PPhs)2(C2H4)] was carried out using single-
crystal X-ray diffraction techniques. A suitable crystal of the compound was mounted on a
goniometer.
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o Data Collection: The crystal was cooled to a low temperature (typically around 100 K) to
minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer
equipped with a suitable X-ray source (e.g., Mo Ka radiation, A = 0.71073 A). A series of
diffraction images were collected as the crystal was rotated.

o Data Processing: The collected images were processed to integrate the intensities of the
diffraction spots. The data were corrected for various factors, including Lorentz and
polarization effects, and absorption.

o Structure Solution and Refinement: The crystal structure was solved using direct methods
and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions and refined using a
riding model.

Molecular Structure Visualization

The coordination geometry of [Ni(PPhs)2(C2Ha)] is depicted in the following diagram.
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Caption: A 2D representation of the coordination sphere of Ni(PPhs)2(CzHa4).
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Logical Workflow for Structure Determination

The process of determining the crystal structure of a molecule like [Ni(PPhs)2(C2Ha)] follows a
well-defined workflow, from synthesis to the final structural analysis.
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 To cite this document: BenchChem. [Unveiling the Molecular Architecture of
Bis(triphenylphosphine)ethylene nickel(0): A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12880120#crystal-structure-of-ni-
pph3-2-c2h4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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